molecular formula C16H28N2O4 B14898167 ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline

((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline

Cat. No.: B14898167
M. Wt: 312.40 g/mol
InChI Key: BHKKFWGWNNYXCI-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline: is a synthetic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific stereochemistry and the presence of a pivalamide group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pivalamide group and the incorporation of the proline moiety. Common reagents used in these reactions include pivaloyl chloride, proline derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical syntheses.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in understanding biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may contribute to the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-D-proline: This is the enantiomer of the compound and has different stereochemistry.

    ((S)-3,3-Dimethyl-2-acetamidobutanoyl)-L-proline: This compound has a similar structure but with an acetamide group instead of a pivalamide group.

Uniqueness: ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline is unique due to its specific stereochemistry and the presence of the pivalamide group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

(2S)-1-[(2S)-2-(2,2-dimethylpropanoylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)11(17-14(22)16(4,5)6)12(19)18-9-7-8-10(18)13(20)21/h10-11H,7-9H2,1-6H3,(H,17,22)(H,20,21)/t10-,11+/m0/s1

InChI Key

BHKKFWGWNNYXCI-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.